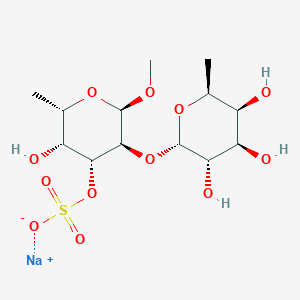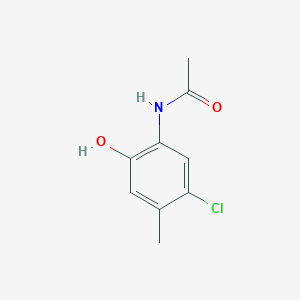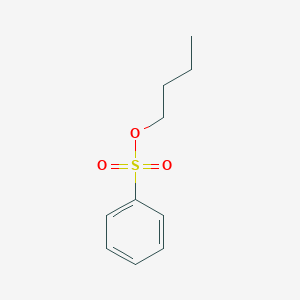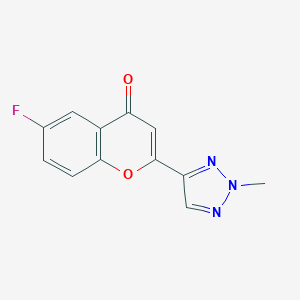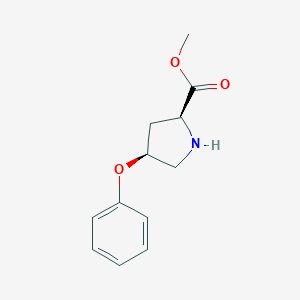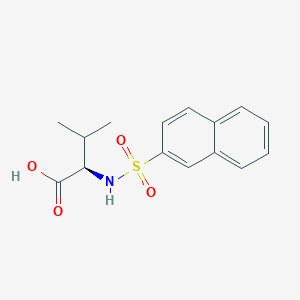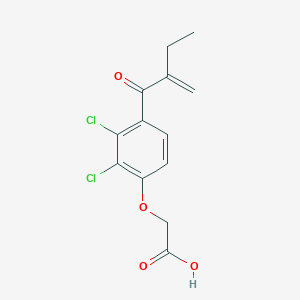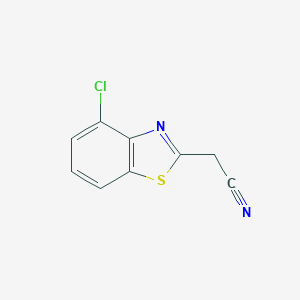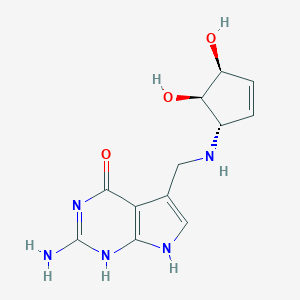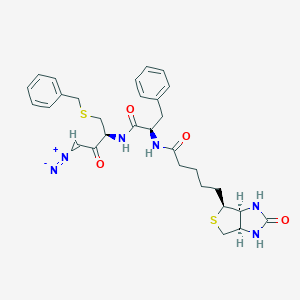
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is a chemical compound that is commonly used in scientific research. It is a diazomethane-based crosslinker that is used to study protein-protein interactions, protein structure, and enzyme catalysis.
Mecanismo De Acción
The mechanism of action of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is based on the diazomethane group. The diazomethane group is a highly reactive electrophile that reacts with nucleophiles, such as amino acids, to form covalent bonds. When Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is added to a protein sample, the diazomethane group reacts with the amino acids in the protein to form covalent bonds, crosslinking the proteins together.
Efectos Bioquímicos Y Fisiológicos
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it is a highly reactive and specific crosslinker that can be used to study protein-protein interactions, protein structure, and enzyme catalysis. It is also relatively easy to synthesize and purify. The limitations of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it can be toxic and carcinogenic if not handled properly. It is also relatively expensive compared to other crosslinkers.
Direcciones Futuras
There are several future directions for the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in scientific research. One direction is the development of new diazomethane-based crosslinkers that are more specific and less toxic than Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane. Another direction is the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in combination with other crosslinkers and techniques, such as mass spectrometry, to study protein-protein interactions and protein structure in more detail. Finally, Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane could be used to study enzyme catalysis in more detail by crosslinking different parts of the enzyme together.
Métodos De Síntesis
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is synthesized using a multistep process that involves the reaction of biotin-NHS ester with protected amino acids and diazomethane. The protected amino acids used in the synthesis are phenylalanine and S-benzylcysteine. The diazomethane is generated in situ using a diazomethane generator. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is commonly used in scientific research to study protein-protein interactions, protein structure, and enzyme catalysis. It is used to crosslink proteins together, which allows researchers to study the interactions between them. It is also used to study the structure of proteins by crosslinking different parts of the protein together. In addition, it is used to study enzyme catalysis by crosslinking the enzyme with its substrate.
Propiedades
Número CAS |
153512-31-3 |
|---|---|
Nombre del producto |
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Fórmula molecular |
C30H36N6O4S2 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-1-[[(2S)-1-benzylsulfanyl-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C30H36N6O4S2/c31-32-16-25(37)23(18-41-17-21-11-5-2-6-12-21)34-29(39)22(15-20-9-3-1-4-10-20)33-27(38)14-8-7-13-26-28-24(19-42-26)35-30(40)36-28/h1-6,9-12,16,22-24,26,28H,7-8,13-15,17-19H2,(H,33,38)(H,34,39)(H2,35,36,40)/t22-,23-,24+,26+,28+/m1/s1 |
Clave InChI |
QWCPPSVOHKGMNI-KKDGGHHKSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CSCC4=CC=CC=C4)/C(=C/[N+]#N)/[O-])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
Sinónimos |
iotin-Phe-Cys(SBzyl)-CHN2 biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



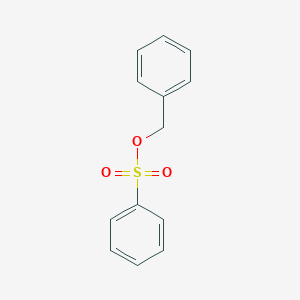
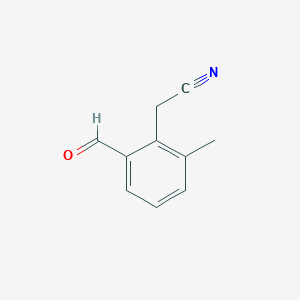
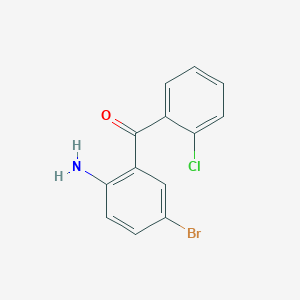
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
